NF-|EB-IN-7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-7 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often involves optimizing the reaction conditions to improve yield and purity, as well as implementing quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
NF-|EB-IN-7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound .
Scientific Research Applications
NF-|EB-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the role of NF-κB in cellular processes and to develop inhibitors for therapeutic purposes.
Medicine: Investigated for its potential use in treating diseases associated with dysregulated NF-κB activity, such as cancer, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes that require precise control of reaction conditions and outcomes
Mechanism of Action
The mechanism of action of NF-|EB-IN-7 involves its interaction with the NF-κB signaling pathway. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it would normally bind to DNA and activate the transcription of target genes. This inhibition is achieved through the binding of this compound to specific molecular targets within the NF-κB pathway, thereby blocking the signaling cascade that leads to NF-κB activation .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to NF-|EB-IN-7 include other NF-κB inhibitors such as:
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation.
Parthenolide: A sesquiterpene lactone that inhibits NF-κB by preventing the degradation of IκBα.
Curcumin: A natural compound that inhibits NF-κB by blocking the activation of IκB kinase
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against NF-κB compared to other inhibitors. Its distinct chemical structure allows for more targeted inhibition, potentially leading to fewer off-target effects and improved therapeutic efficacy .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-hydroxy-N-[(3R)-4-methylidene-5-oxooxolan-3-yl]benzamide |
InChI |
InChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m0/s1 |
InChI Key |
SBEBFCLNXGMFOQ-VIFPVBQESA-N |
Isomeric SMILES |
C=C1[C@H](COC1=O)NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
C=C1C(COC1=O)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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